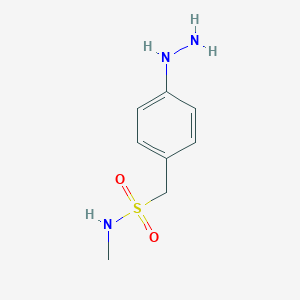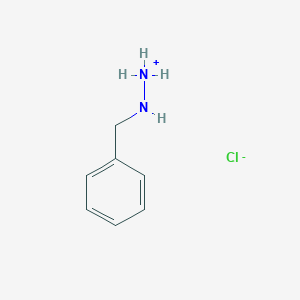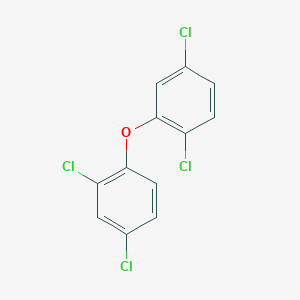
2,2',4,5'-Tetrachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2',4,5'-Tetrachlorodiphenyl ether (BDE-47) is a type of polybrominated diphenyl ether (PBDE) that has been widely used as a flame retardant in various consumer products, such as electronics, furniture, and textiles. BDE-47 is a persistent organic pollutant that has been detected in the environment and human tissues worldwide. The potential adverse effects of BDE-47 on human health and the environment have raised concerns and attracted extensive scientific research.
Mécanisme D'action
2,2',4,5'-Tetrachlorodiphenyl ether can exert its effects through various mechanisms, including the modulation of hormone receptors, the activation of oxidative stress and inflammation pathways, and the disruption of cellular signaling pathways. 2,2',4,5'-Tetrachlorodiphenyl ether can also interact with proteins and enzymes involved in metabolism and detoxification, leading to the accumulation of toxic metabolites.
Effets Biochimiques Et Physiologiques
2,2',4,5'-Tetrachlorodiphenyl ether can affect various physiological systems, including the reproductive, immune, and nervous systems. In vitro studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can disrupt the production and secretion of hormones, such as estrogen and thyroid hormones, and alter the expression of genes involved in cellular differentiation and proliferation. In vivo studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can impair neurodevelopment, alter behavior, and induce liver damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,2',4,5'-Tetrachlorodiphenyl ether is a useful tool for studying the mechanisms underlying the adverse effects of PBDEs on human health and the environment. 2,2',4,5'-Tetrachlorodiphenyl ether can be used as a reference compound for the identification and quantification of PBDEs in environmental and biological samples. However, the use of 2,2',4,5'-Tetrachlorodiphenyl ether in laboratory experiments has some limitations, such as the need for appropriate safety measures due to its toxicity, and the potential interference with other chemicals in the samples.
Orientations Futures
Future research on 2,2',4,5'-Tetrachlorodiphenyl ether should focus on the following areas:
1. The development of more sensitive and specific methods for the detection and quantification of 2,2',4,5'-Tetrachlorodiphenyl ether in environmental and biological samples.
2. The elucidation of the molecular mechanisms underlying the adverse effects of 2,2',4,5'-Tetrachlorodiphenyl ether on human health and the environment, including the identification of key proteins and signaling pathways involved.
3. The evaluation of the long-term effects of 2,2',4,5'-Tetrachlorodiphenyl ether exposure on human health and the environment, including the potential for transgenerational effects.
4. The development of safer and more effective flame retardants that can replace 2,2',4,5'-Tetrachlorodiphenyl ether and other PBDEs in consumer products.
5. The implementation of policies and regulations that can reduce the use and release of 2,2',4,5'-Tetrachlorodiphenyl ether and other PBDEs into the environment.
Conclusion:
In conclusion, 2,2',4,5'-Tetrachlorodiphenyl ether is a persistent organic pollutant that has been widely used as a flame retardant in consumer products. 2,2',4,5'-Tetrachlorodiphenyl ether can exert adverse effects on human health and the environment through various mechanisms, including the disruption of endocrine and signaling pathways. Future research on 2,2',4,5'-Tetrachlorodiphenyl ether should focus on the elucidation of the molecular mechanisms underlying its effects, the evaluation of its long-term effects, and the development of safer alternatives.
Méthodes De Synthèse
2,2',4,5'-Tetrachlorodiphenyl ether can be synthesized by the bromination of 2,4,5-trichlorophenol in the presence of a catalyst, such as iron or copper. The reaction can be carried out under various conditions, such as in a solvent or in a solid-state. The yield and purity of 2,2',4,5'-Tetrachlorodiphenyl ether can be influenced by the reaction conditions and the quality of the starting material.
Applications De Recherche Scientifique
2,2',4,5'-Tetrachlorodiphenyl ether has been extensively studied for its potential adverse effects on human health and the environment. In vitro and in vivo studies have shown that 2,2',4,5'-Tetrachlorodiphenyl ether can disrupt the endocrine system, impair neurodevelopment, and induce oxidative stress and inflammation. 2,2',4,5'-Tetrachlorodiphenyl ether has also been implicated in the development of cancer and reproductive disorders. The mechanisms underlying these effects are complex and involve multiple pathways.
Propriétés
Numéro CAS |
155999-92-1 |
|---|---|
Nom du produit |
2,2',4,5'-Tetrachlorodiphenyl ether |
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308 g/mol |
Nom IUPAC |
1,4-dichloro-2-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H |
Clé InChI |
XIXPEFLLHQAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2)Cl)Cl |
Autres numéros CAS |
155999-92-1 |
Synonymes |
2,4-Dichlorophenyl 2,5-dichlorophenyl ether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



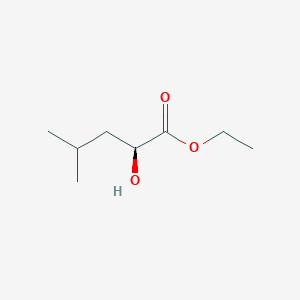
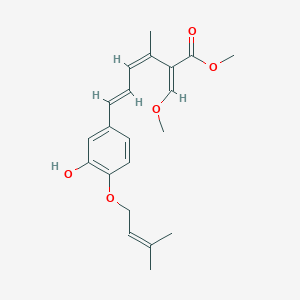
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
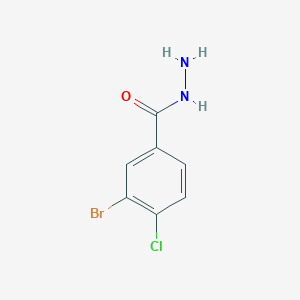
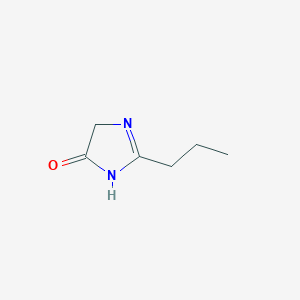
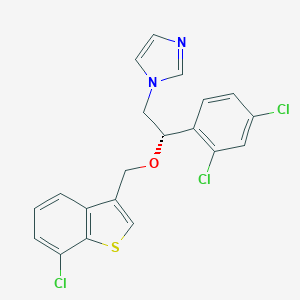
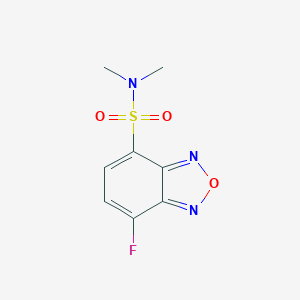
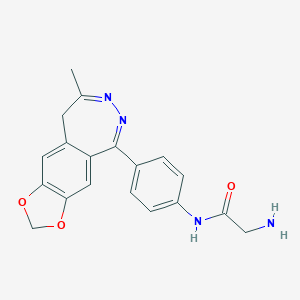
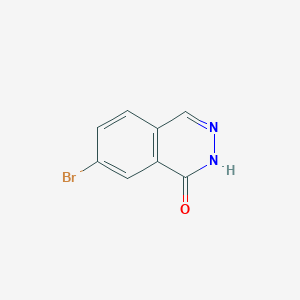
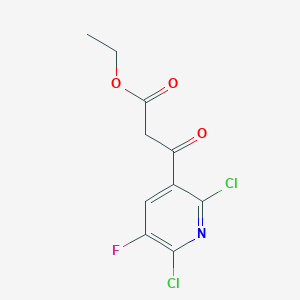
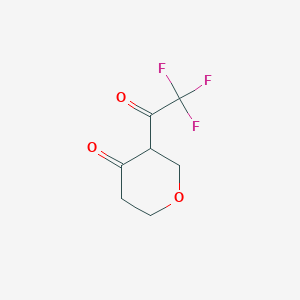
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)
